![molecular formula C9H6ClNO2 B2663890 7-Chloro-5-methyl-1H-indole-2,3-dione CAS No. 155184-80-8](/img/structure/B2663890.png)
7-Chloro-5-methyl-1H-indole-2,3-dione
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Description
“7-Chloro-5-methyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-methyl-1H-indole-2,3-dione” consists of a 1H-indole-2,3-dione core with a chlorine atom at the 7th position and a methyl group at the 5th position . The InChI code for this compound is 1S/C9H6ClNO2/c1-11-7-5 (8 (12)9 (11)13)3-2-4-6 (7)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
“7-Chloro-5-methyl-1H-indole-2,3-dione” is a solid substance at room temperature . It has a molecular weight of 195.6 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Scientific Research Applications
- Indole derivatives, including 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione, have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth .
- Research on 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione’s impact on neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) is an area of interest .
- 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione serves as a valuable building block in organic synthesis. It participates in various multicomponent reactions (MCRs) to create complex molecules .
Anticancer Properties
Neuroprotective Effects
Synthetic Building Block
properties
IUPAC Name |
7-chloro-5-methyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICIMUACYTZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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